5-Bromothiophene-2-boronic acid
Overview
Description
Synthesis Analysis
The synthesis of thiophene-based derivatives, including those related to 5-bromothiophene-2-boronic acid, often involves Suzuki cross-coupling reactions. A study detailed the synthesis of novel thiophene-based derivatives from the coupling reaction of 5-bromothiophene-2-carboxylic acid with different arylboronic acids under controlled conditions, yielding moderate to good results. This process highlights the versatility and efficiency of using bromothiophene compounds in cross-coupling reactions to achieve desired derivatives with potential spasmolytic activity (Rasool et al., 2020).
Molecular Structure Analysis
The molecular structure of thiophene derivatives synthesized from bromothiophene precursors has been characterized using spectral analysis and density functional theory (DFT) calculations. These studies provide insights into the frontier molecular orbitals and reactivity descriptors of the compounds, revealing variations in reactivity and stability among the synthesized analogs. This structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds (Rasool et al., 2020).
Scientific Research Applications
Inhibitor of Hormone-Sensitive Lipase : 5-Bromothiophene-2-boronic acid has been identified as a potent inhibitor of hormone-sensitive lipase (HSL), with an IC50 value of 350 nM. This finding is significant for the development of therapeutic agents targeting metabolic diseases where HSL plays a crucial role (Ebdrup, Jacobsen, Dhanda Farrington, & Vedsø, 2005).
Suzuki Cross-Coupling Reactions : It's used in Suzuki cross-coupling reactions. For instance, a study demonstrated its application in the synthesis of thiophene-based derivatives with potential spasmolytic activity. This synthesis involved coupling 5-bromothiophene-2-boronic acid with various arylboronic acids (Rasool et al., 2020).
Microwave-Assisted Synthesis : The compound has been used in microwave-assisted synthesis methods for creating various organic molecules, indicating its utility in facilitating efficient and rapid chemical reactions (Dawood, Elamin, & Faraga, 2015).
Facilitating Suzuki-Miyaura Reactions : 5-Bromothiophene-2-boronic acid is used in Suzuki-Miyaura reactions, particularly with challenging substrates like polyfluorophenylboronic acid. This expands the scope of boronic acid derivatives in organic synthesis (Kinzel, Zhang, & Buchwald, 2010).
Urease Inhibition and Antibacterial Agent : It has been used in the synthesis of thiophene sulfonamide derivatives, showing significant urease inhibition activity and potential as an antibacterial agent (Noreen et al., 2017).
Electrochemical Applications : The compound has found applications in electrochemical processes, particularly in the synthesis of electrochromic polythiophenes (Alkan, Cutler, & Reynolds, 2003).
Safety And Hazards
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
(5-bromothiophen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BBrO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJPOBDLWVCPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BBrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370210 | |
Record name | 5-Bromothiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothiophene-2-boronic acid | |
CAS RN |
162607-17-2 | |
Record name | 5-Bromothiophene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-thiopheneboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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